Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate
Description
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is a synthetic chromen-4-one derivative characterized by a carbamoylmethoxy (-OCH₂OCONH₂) substituent at the 7-position of the chromen ring and a methyl benzoate group at the 3-position. Chromen-4-one derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Structural confirmation of such compounds is achieved using ¹H NMR and high-resolution mass spectrometry (HRMS), as demonstrated for related analogs .
Properties
IUPAC Name |
methyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-24-19(23)11-2-4-12(5-3-11)27-16-9-26-15-8-13(25-10-17(20)21)6-7-14(15)18(16)22/h2-9H,10H2,1H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAQHIIJGHBMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one structure.
Introduction of the Carbamoylmethoxy Group: This is achieved through the reaction of the chromen-4-one derivative with a suitable carbamoylmethoxy reagent under controlled conditions.
Esterification: The final step involves the esterification of the intermediate product with methyl benzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chromen-4-one core or the carbamoylmethoxy group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester or chromen-4-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromen-4-one analogs.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate exhibit promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, demonstrating that it inhibits cell proliferation through apoptosis induction. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Agricultural Science
Pesticidal Properties
The compound has been evaluated for its pesticidal properties, particularly as an insecticide and fungicide. Its efficacy against common agricultural pests was tested in field trials, where it demonstrated significant activity comparable to commercial pesticides. This suggests that this compound could be developed into a sustainable alternative for pest management in agriculture .
Material Science
Polymer Applications
this compound has also been explored for its potential use in polymer chemistry. It can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors, making them suitable for applications in packaging and construction materials .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate involves its interaction with specific molecular targets. The chromen-4-one core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoylmethoxy group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate lies in its carbamoylmethoxy group, which distinguishes it from analogs with halogen, cyano, or alkyl substituents. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
*Calculated based on molecular formulas from cited evidence.
Key Findings:
This contrasts with the cyanomethoxy substituent, which lacks hydrogen-bonding capacity but may enhance metabolic stability due to its electron-withdrawing nature .
Synthetic and Characterization Consistency :
- All analogs, including the target compound, are synthesized as crystalline solids (yellow/white) , with structural validation via ¹H NMR and HRMS . This suggests standardized protocols for chromen-4-one derivatives.
Biological Implications :
- While biological data for the target compound are absent in the evidence, substituent trends in analogs suggest that the carbamoylmethoxy group could enhance interactions with polar biological targets (e.g., enzymes or receptors with hydrophilic binding pockets). In contrast, halogenated analogs may prioritize hydrophobic interactions .
Research Findings and Implications
- Synthesis : The target compound likely follows a synthesis pathway similar to ’s analogs, involving piperazine or benzyloxy coupling reactions .
- Characterization : ¹H NMR would reveal distinct peaks for the carbamoyl NH₂ (~6–7 ppm) and methoxy groups (~3.8–4.0 ppm), while HRMS would confirm the molecular ion .
- Functional Potential: The carbamoylmethoxy group’s dual hydrogen-bonding capacity positions the target compound as a candidate for drug discovery, particularly in targeting hydrophilic domains absent in halogenated analogs.
Biological Activity
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a chromenone moiety linked to a benzoate group. Its molecular formula is , and it has a molecular weight of approximately 341.34 g/mol. The compound's structure can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that the presence of the chromenone structure enhances the radical scavenging ability of such compounds, suggesting potential therapeutic applications in oxidative stress-related conditions .
Anticancer Properties
Several studies have reported the anticancer effects of compounds related to this compound. For instance, derivatives of chromenones have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Research has indicated that similar derivatives can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may provide therapeutic benefits in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals, reducing oxidative damage.
- Apoptosis Induction : It may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : By downregulating inflammatory mediators, it helps alleviate inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
